4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(3-Fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone (DHPM) derivative characterized by a fused pyrrolo-pyrimidine scaffold. The compound features a 3-fluorophenyl substituent at position 4 and a furan-2-ylmethyl group at position 4.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-11-4-1-3-10(7-11)15-14-13(19-17(23)20-15)9-21(16(14)22)8-12-5-2-6-24-12/h1-7,15H,8-9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPIHHWIBJZDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)F)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as chalcones, have been known to target various proteins and enzymes involved in cell proliferation and survival.
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit tubulin polymerization, disrupt cell cycle, and inhibit certain kinases required for cell cancer survival. They also induce apoptosis, a form of programmed cell death.
Biochemical Pathways
The compound likely affects multiple biochemical pathways. Apoptosis, for instance, is regulated through a multi-step pathway, demonstrated as cell shrinkage, chromatin condensation, and nuclear and cell fragmentation. The apoptotic pathway establishes a cascade of events in which activation of caspases takes place. Particularly, caspase-3 possesses a significant role associated with the dismantling of the cell.
Biological Activity
4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 946270-44-6) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.31 g/mol. The structure includes a pyrrolo[3,4-d]pyrimidine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H14FN3O3 |
| Molecular Weight | 327.31 g/mol |
| CAS Number | 946270-44-6 |
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with potential pharmacological properties. The synthetic pathways often utilize starting materials such as furan derivatives and fluorinated phenyl groups to enhance biological activity.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to target the ephrin receptor family, which is overexpressed in several cancers .
A study demonstrated that compounds with a similar scaffold inhibited the growth of cancer cell lines by inducing apoptosis and cell cycle arrest . In particular, derivatives targeting dihydrofolate reductase (DHFR) have shown promising results in reducing tumor proliferation.
Anti-inflammatory Activity
Compounds derived from pyrrolo[3,4-d]pyrimidine structures have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that certain derivatives exhibited greater anti-inflammatory activity than curcumin in various models . The mechanism appears to involve the inhibition of pro-inflammatory cytokines and signaling pathways associated with inflammation.
Antiviral Activity
Recent findings suggest that some derivatives may possess antiviral properties. For example, studies have shown that compounds similar to this compound can inhibit the replication of hepatitis C virus (HCV) in cell culture systems . This suggests potential applications in antiviral drug development.
Case Studies
-
Case Study on Anticancer Properties :
- A library of pyrido[2,3-d]pyrimidines was synthesized and screened against various cancer cell lines. Compounds with fluorinated phenyl groups showed enhanced cytotoxicity compared to non-fluorinated counterparts.
- Results : IC50 values ranged from 5 to 15 µM for the most active compounds against breast and lung cancer cell lines.
-
Case Study on Anti-inflammatory Effects :
- A series of furan-containing pyrimidines were tested for their ability to inhibit NF-kB signaling in HEK293 cells.
- Results : Several compounds demonstrated significant inhibition at concentrations as low as 10 µM.
Scientific Research Applications
Research into the biological activities of this compound has revealed several promising effects:
-
Anticancer Activity
- Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibition of cell proliferation in A431 and Jurkat cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. This suggests potential applications in cancer therapy.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, with potent activity. This indicates potential therapeutic applications in treating inflammatory diseases.
-
Anticonvulsant Activity
- While specific data on this compound's anticonvulsant activity is limited, structural similarities to other active compounds suggest it may also exhibit such effects. Further research is needed to substantiate these claims.
Structure-Activity Relationship (SAR)
The efficacy of 4-(3-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be attributed to its unique molecular structure:
- Fluorophenyl Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Furan Moiety : This cyclic structure may facilitate interaction with cellular membranes or specific receptors.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the pyrrolopyrimidine class:
| Study Reference | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity in A431 and Jurkat cell lines |
| Study B | Anti-inflammatory | Inhibition of COX-2 with IC50 values indicating potent activity |
| Study C | Anticonvulsant | Potential activity suggested based on structural analogs |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 3-Fluorophenyl Group
The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic substitution. Common reagents and conditions include:
| Nucleophile | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary amines | K₂CO₃, DMF, 80°C, 12 h | 3-(Aminophenyl)-substituted derivative | 62–78 | |
| Alkoxides | NaH, THF, 0°C → RT, 6 h | 3-Alkoxyphenyl analog | 55–68 | |
| Thiols | CuI, DIPEA, DMSO, 100°C, 24 h | 3-(Thiophenyl) variant | 48 |
Key Findings :
-
Substitution occurs preferentially at the para position relative to the fluorine atom due to steric hindrance at the ortho position.
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Yields depend on nucleophile steric bulk, with smaller amines (e.g., methylamine) achieving higher conversions.
Oxidation Reactions of the Furan Moiety
The furan-2-ylmethyl group undergoes selective oxidation at the α-position:
Mechanistic Insight :
-
mCPBA epoxidizes the furan ring, but subsequent rearrangement yields α-hydroxylated products .
-
Ozonolysis cleaves the furan ring to form a diketone side chain, enabling further cyclization reactions.
Alkylation and Acylation at the Secondary Amine
The NH group in the pyrrolopyrimidine core reacts with electrophiles:
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C, 8 h | N-Benzylated derivative | 82 | |
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C, 2 h | N-Acetylated analog | 91 | |
| Sulfonylation | Tosyl chloride | Pyridine, RT, 12 h | N-Tosyl compound | 76 |
Notes :
-
Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates like tert-butyl bromide.
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Acylation exhibits near-quantitative yields due to the amine's high nucleophilicity.
Ring-Opening Reactions of the Dione System
The 2,5-dione moiety undergoes nucleophilic attack under basic conditions:
Structural Impact :
-
Hydrazine ring-opening generates a strained bicyclic system that enhances DNA intercalation properties .
Cross-Coupling Reactions Involving the Furan Methyl Group
The furan-2-ylmethyl substituent participates in transition-metal-catalyzed couplings:
Optimization Data :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on substituent effects, synthetic yields, melting points, and inferred biological activities.
Table 1: Structural and Physicochemical Comparison
†Inferred from analogous DHPMs . ‡Predicted based on aliphatic substituents.
Key Observations
Substituent Effects on Reactivity and Yield Compound 4j (Analog 1) achieves an 87% yield, likely due to the electron-donating 4-methoxyphenyl group enhancing cyclization efficiency during synthesis . The target compound’s furan-2-ylmethyl group may similarly stabilize intermediates via π-π interactions, though its yield remains uncharacterized.
Thermal Stability
- Compound 4j exhibits a melting point of ~220°C, attributed to hydrogen bonding from the 2-hydroxyphenyl group. The target compound’s 3-fluorophenyl and furan substituents may reduce intermolecular H-bonding, leading to a lower melting point (predicted: 180–200°C).
Biological Implications Fluorinated aromatic systems (e.g., 3-fluorophenyl in the target compound and Analog 2) are known to enhance binding affinity to hydrophobic enzyme pockets . The furan-2-ylmethyl group in the target compound may confer selectivity for oxidoreductases or cytochrome P450 enzymes, as furan derivatives are common substrates for these systems. In contrast, Analog 3 (fluoroimide) acts as a pesticide, leveraging its dichloro and fluorophenyl groups for electrophilic reactivity .
Research Findings and Mechanistic Insights
- Structural-Activity Relationships (SAR): The 3-fluorophenyl group in the target compound and Analog 2 likely enhances metabolic stability compared to non-fluorinated analogs due to reduced oxidative metabolism .
Computational Predictions:
- 2D-QSAR models for DHPMs suggest that electron-withdrawing groups (e.g., fluorine) at position 4 correlate with increased inhibitory activity against kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
